

Cross-Resistance of Amiprofos-Methyl with Dinitroaniline Herbicides: A Comparative Analysis

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Compound of Interest

Compound Name: Amiprofos-methyl

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This guide provides an objective comparison of the herbicidal activity of **amiprofos-methyl** and dinitroaniline herbicides, with a focus on cross-resistance observed in select weed biotypes. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanisms of action and resistance that are crucial for the development of effective weed management strategies and for broader research into microtubule-targeting agents.

Introduction

Amiprofos-methyl, a phosphoric amide herbicide, and the dinitroaniline class of herbicides (e.g., trifluralin, oryzalin, pendimethalin) are potent inhibitors of mitosis in plants.[1] Both classes of compounds exert their herbicidal effects by disrupting the assembly of microtubules, essential components of the cytoskeleton involved in cell division, cell plate formation, and the determination of cell shape.[1] The primary molecular target for both **amiprofos-methyl** and dinitroaniline herbicides is the tubulin protein, the fundamental subunit of microtubules.[2][3]

The repeated and widespread use of dinitroaniline herbicides has led to the evolution of resistant weed biotypes, a significant concern in agriculture. Notably, studies have revealed that certain dinitroaniline-resistant biotypes also exhibit cross-resistance to the structurally distinct **amiprofos-methyl**. [4] This phenomenon strongly suggests a common mechanism of

resistance, likely involving an alteration in the target site, the tubulin protein itself, which reduces the binding affinity of both herbicide classes.^[4] Understanding the specifics of this cross-resistance is vital for managing resistant weed populations and for designing new herbicides that can overcome existing resistance mechanisms.

This guide summarizes the comparative effects of these herbicides on susceptible and resistant biotypes of *Eleusine indica* (goosegrass), a well-documented example of dinitroaniline resistance.^[4]

Data Presentation: Herbicide Efficacy Comparison

The following table summarizes the response of dinitroaniline-susceptible (S) and -resistant (R) biotypes of *Eleusine indica* to **amiprofos-methyl** and various dinitroaniline herbicides. The data is based on root growth inhibition assays, a standard method for evaluating the efficacy of mitotic disrupter herbicides.

Herbicide Class	Herbicide	Susceptible (S) Biotype Response	Dinitroaniline- Resistant (R) Biotype Response
Phosphoric Amide	Amiprofos-methyl	Susceptible	Cross-Resistant ^[4]
Dinitroaniline	Trifluralin	Susceptible	Resistant ^[2]
Oryzalin	Susceptible	Resistant ^[4]	
Pendimethalin	Susceptible	Resistant	
Benefin	Susceptible	Resistant ^[4]	
Profluralin	Susceptible	Resistant ^[4]	
Isopropalin	Susceptible	Resistant ^[4]	
Ethalfuralin	Susceptible	Resistant ^[4]	
Butralin	Susceptible	Resistant ^[4]	

Note: The level of resistance can vary. For instance, in one study, the dinitroaniline-resistant biotype of *E. indica* was found to be resistant to all tested dinitroaniline herbicides and also

showed cross-resistance to **amiprofos-methyl**.^[4]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing root growth inhibition assays and microscopic analysis of root tip cells. The general methodologies are outlined below.

Root Growth Inhibition Assay

This assay is used to determine the concentration of a herbicide that inhibits root growth by 50% (GR50 or I50).

- **Plant Material:** Seeds of susceptible (S) and resistant (R) biotypes of *Eleusine indica* are used.
- **Germination:** Seeds are germinated on moist filter paper in petri dishes in the dark at a controlled temperature (e.g., 27°C).
- **Herbicide Treatment:** Once the radicles (embryonic roots) emerge, seedlings are transferred to new petri dishes containing filter paper moistened with a range of concentrations of the test herbicide (**amiprofos-methyl** or a dinitroaniline herbicide). A control group is treated with distilled water or a solvent control.
- **Incubation:** The petri dishes are incubated under controlled conditions (e.g., 27°C in the dark) for a specified period (e.g., 48-72 hours).
- **Data Collection:** After the incubation period, the length of the primary root of each seedling is measured.
- **Data Analysis:** The root lengths are expressed as a percentage of the control. Dose-response curves are generated by plotting the percentage of root growth inhibition against the herbicide concentration. The GR50 value is then calculated from these curves.

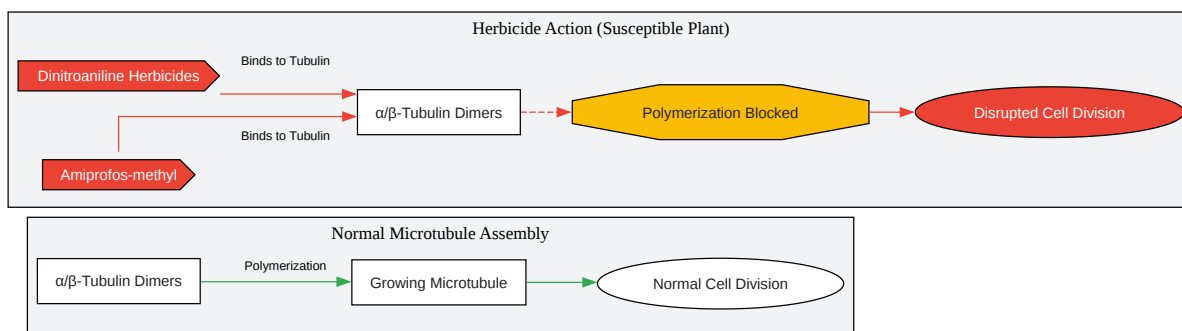
Microscopic Analysis of Mitotic Disruption

This method is used to visually assess the effect of the herbicides on cell division in root tip meristems.

- **Seedling Preparation:** Seedlings of S and R biotypes are grown hydroponically or on agar medium.
- **Herbicide Exposure:** Seedlings are exposed to various concentrations of the herbicides for a defined duration.
- **Fixation:** Root tips are excised and fixed in a suitable fixative (e.g., glutaraldehyde) to preserve the cellular structures.
- **Microscopy:** The fixed root tips are then processed for light microscopy or transmission electron microscopy to observe the mitotic stages of the cells.
- **Analysis:** The mitotic index (the ratio of cells in mitosis to the total number of cells) is determined. Additionally, the morphology of the mitotic spindle and the alignment of chromosomes are examined for abnormalities indicative of microtubule disruption, such as arrested metaphase and the absence of a spindle.[4] In susceptible biotypes, treatment with these herbicides leads to an increase in the mitotic index due to the arrest of cells in mitosis. [4] In contrast, resistant biotypes show little to no increase in the mitotic index when treated with the herbicides to which they are resistant.[4]

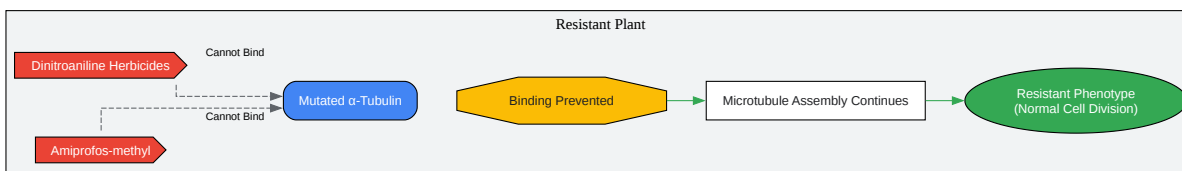
Mandatory Visualization

The following diagrams illustrate the mechanism of action of **amiprofos-methyl** and dinitroaniline herbicides and the basis of cross-resistance.



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Caption: Mechanism of action of **amiprofos-methyl** and dinitroaniline herbicides in susceptible plants.



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Caption: Mechanism of target-site cross-resistance to **amiprofos-methyl** and dinitroaniline herbicides.

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